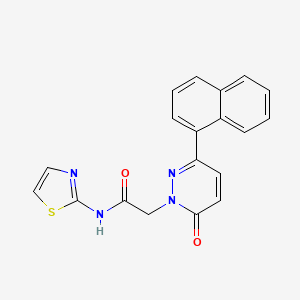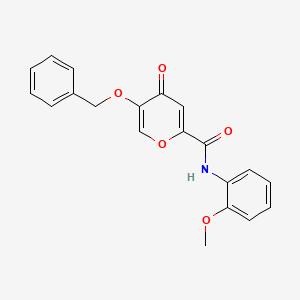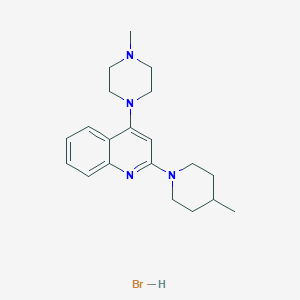
5-(3-(Trimethylsilyl)phenyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a trimethylsilyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via silylation reactions using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
3-(TRIMETHYLSILYL)PHENYL)PYRIDINE: Lacks the carboxylic acid group, which may affect its reactivity and applications.
5-(TRIMETHYLSILYL)PYRIDINE-3-CARBOXYLIC ACID: Similar structure but without the phenyl ring, leading to different chemical properties and uses.
Uniqueness: 5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is unique due to the presence of both the trimethylsilyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C15H17NO2Si |
|---|---|
分子量 |
271.39 g/mol |
IUPAC 名称 |
5-(3-trimethylsilylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2Si/c1-19(2,3)14-6-4-5-11(8-14)12-7-13(15(17)18)10-16-9-12/h4-10H,1-3H3,(H,17,18) |
InChI 键 |
HLZORFBYTLGOIA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B14866485.png)

![2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde](/img/structure/B14866500.png)




![(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14866526.png)






